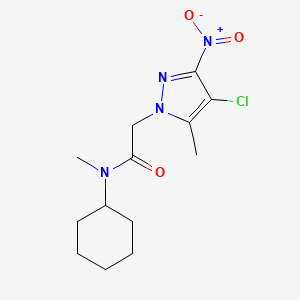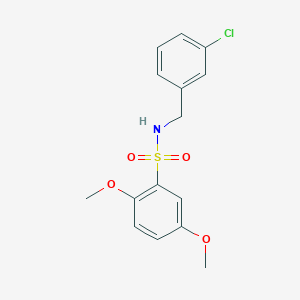
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, methyl, and nitro groups, as well as a cyclohexyl and methylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-5-methyl-3-nitro-1H-pyrazole and N-cyclohexyl-N-methylacetamide. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification methods like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-methyl-3-nitro-1H-pyrazole
- N-cyclohexyl-N-methylacetamide
- 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19ClN4O3 |
|---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexyl-N-methylacetamide |
InChI |
InChI=1S/C13H19ClN4O3/c1-9-12(14)13(18(20)21)15-17(9)8-11(19)16(2)10-6-4-3-5-7-10/h10H,3-8H2,1-2H3 |
InChI Key |
YHOKXLUDWVKHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)C2CCCCC2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10967090.png)
![ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10967103.png)

![6-bromo-N'-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10967109.png)
![1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea](/img/structure/B10967111.png)
![3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10967112.png)
![(4Z)-4-{2,4-bis[(2-chlorobenzyl)oxy]benzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10967116.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10967122.png)
![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B10967128.png)
![3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10967139.png)
![4-ethyl-3-(4-fluorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10967141.png)
